molecular formula C18H17ClN2O3S B5118338 2-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

2-(4-CHLORO-2-METHYLPHENOXY)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE

Cat. No.: B5118338
M. Wt: 376.9 g/mol
InChI Key: CMUSTTDSLJAQQZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-Methylphenoxy)-N~1~-(6-Methoxy-1,3-Benzothiazol-2-yl)Propanamide is a synthetic amide derivative featuring a phenoxy-propionic acid backbone substituted with a chloro-methyl group and an N-linked 6-methoxybenzothiazole moiety. The benzothiazole group may confer biological activity, as seen in other amide derivatives like KU-2285 (), a radiosensitizer with an analogous amide-nitrogen heterocycle .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-8-12(19)4-7-15(10)24-11(2)17(22)21-18-20-14-6-5-13(23-3)9-16(14)25-18/h4-9,11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUSTTDSLJAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 6-methoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structure combines features of agrochemical and pharmaceutical intermediates. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Known Applications/Risks
Target Compound Phenoxy-propanamide Chloro-methylphenoxy, 6-methoxybenzothiazole Unknown (inferred: potential bioactive agent)
KU-2285 () Difluoro-nitroimidazole-propanamide 2-nitroimidazole, hydroxyethyl Radiosensitizer (SER = 1.95 at 1 mM)
Sanazole () Nitrotriazole-acetamide 3-nitro-1,2,4-triazole, methoxypropyl Radiosensitizer (SER = 1.55 at 1 mM)
2-(4-Chloro-2-Methylphenoxy)Propionic Acid () Phenoxy-propionic acid Chloro-methylphenoxy Hazardous (carcinogen, corrosive)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy-dimethylethyl, methylbenzoyl Metal-catalyzed C–H bond functionalization

Key Observations:

Amide Linkage : Unlike KU-2285 and sanazole, which utilize acetamide or propanamide backbones for radiosensitization, the target compound’s benzothiazole-linked amide may enhance metabolic stability or target specificity .

Benzothiazole vs. Nitroheterocycles: The 6-methoxybenzothiazole group lacks the nitro functional groups critical for radiosensitization in sanazole and KU-2283.

Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be drawn:

  • Solubility : The methoxy and chloro groups may reduce aqueous solubility compared to hydroxyethyl-substituted KU-2285 .
  • Stability : The benzothiazole ring could enhance resistance to hydrolysis relative to nitroimidazole derivatives like sanazole .
  • Synthetic Routes: Likely synthesized via coupling of 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (or its chloride) with 6-methoxy-1,3-benzothiazol-2-amine, analogous to the amidation methods in .

Hazard and Handling Considerations

The phenoxy-propionic acid component () necessitates caution:

Biological Activity

2-(4-Chloro-2-methylphenoxy)-N~1~-(6-methoxy-1,3-benzothiazol-2-yl)propanamide (CAS Number: 445286-56-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H17_{17}ClN2_2O3_3S
  • Molecular Weight : 376.86 g/mol
  • Density : 1.361 g/cm³ (predicted)
  • pKa : 9.12 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with minimal inhibitory concentrations (MICs) around 50 μg/mL for effective compounds .

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Compounds with similar structures have been tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated moderate to strong inhibition of cell proliferation, suggesting potential applications in cancer therapy .

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or receptors. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases, indicating potential for treating conditions like Alzheimer's disease . Additionally, the binding interactions with bovine serum albumin (BSA) suggest a pharmacokinetic profile that may enhance bioavailability and efficacy .

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial activity of synthesized benzothiazole derivatives, several compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values significantly lower than those of standard antibiotics .
  • Antiproliferative Studies : Compounds structurally related to this compound were tested against various cancer cell lines. The results showed that certain substitutions on the benzothiazole ring enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cell lines .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialStrong activity against S. typhi and B. subtilis
AnticancerModerate inhibition in SK-Hep-1, MDA-MB-231
Enzyme InhibitionAChE inhibition
BSA BindingEnhanced bioavailability

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